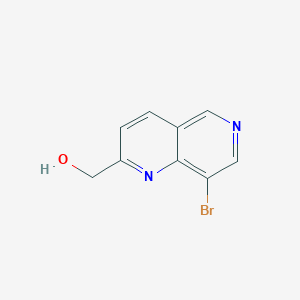
(8-Bromo-1,6-naphthyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Bromo-1,6-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-1,6-naphthyridin-2-yl)methanol typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry and atom-economical approaches are often applied to scale up the synthesis of naphthyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(8-Bromo-1,6-naphthyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different functionalized naphthyridines.
Substitution: The bromine atom in the compound can be substituted with other groups using arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts such as Iridium or Palladium .
Major Products
The major products formed from these reactions are various functionalized naphthyridines, which can have significant biological and photochemical properties .
Aplicaciones Científicas De Investigación
(8-Bromo-1,6-naphthyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of (8-Bromo-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, and antimicrobial properties.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
Uniqueness
(8-Bromo-1,6-naphthyridin-2-yl)methanol is unique due to its specific functionalization, which imparts distinct biological and photochemical properties. Its bromine substitution allows for further derivatization, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
(8-bromo-1,6-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-4-11-3-6-1-2-7(5-13)12-9(6)8/h1-4,13H,5H2 |
Clave InChI |
BLOZPOYOSOFHRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=NC=C21)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


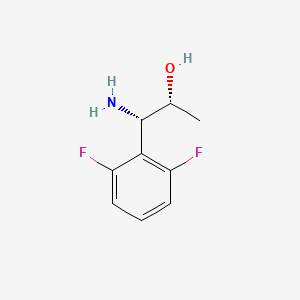
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
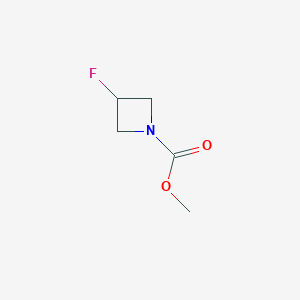
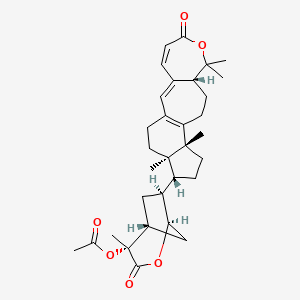
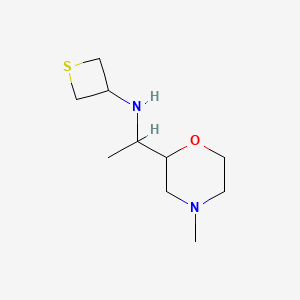
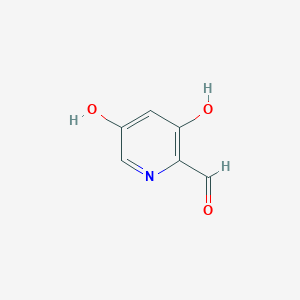
![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

